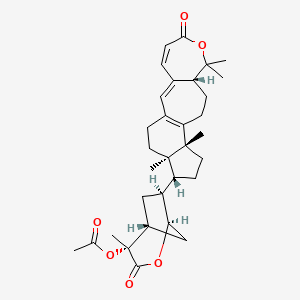
HenrischininB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HenrischininB is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HenrischininB typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or alkylation, to achieve the desired molecular configuration.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and catalysts is critical to the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: HenrischininB is known to undergo a variety of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
HenrischininB has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its efficacy and safety.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which HenrischininB exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biochemical outcomes. Detailed studies have shown that this compound can influence signal transduction pathways, gene expression, and protein synthesis, although the exact mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
HenrischininB can be compared to other similar compounds in terms of its structure and reactivity. Some of the similar compounds include:
Compound A: Known for its high reactivity in nucleophilic substitution reactions.
Compound B: Exhibits strong oxidizing properties and is used in various industrial applications.
Compound C: Similar in structure to this compound but with different functional groups, leading to distinct chemical behavior.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C32H42O6 |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
[(1R,4R,5R,7S)-4-methyl-3-oxo-7-[(9R,13R,16R,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]-2-oxabicyclo[3.2.1]octan-4-yl] acetate |
InChI |
InChI=1S/C32H42O6/c1-18(33)37-32(6)21-16-22(26(17-21)36-28(32)35)25-12-14-30(4)24-9-8-23-19(7-10-27(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25-26H,8-9,11-14,16-17H2,1-6H3/t21-,22+,23-,25-,26-,30+,31-,32-/m1/s1 |
InChI-Schlüssel |
OOFUJTJDQQBSEW-KFMQMGIESA-N |
Isomerische SMILES |
CC(=O)O[C@@]1([C@@H]2C[C@H]([C@@H](C2)OC1=O)[C@H]3CC[C@@]4([C@@]3(CCC5=C4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)C)C)C |
Kanonische SMILES |
CC(=O)OC1(C2CC(C(C2)OC1=O)C3CCC4(C3(CCC5=C4CCC6C(=C5)C=CC(=O)OC6(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)
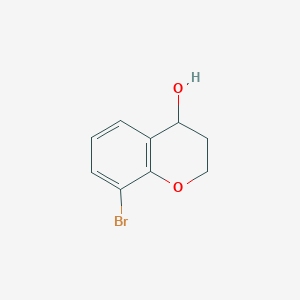
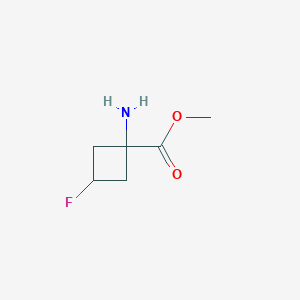

![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
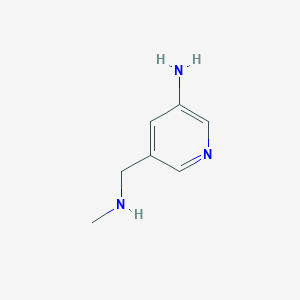
![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
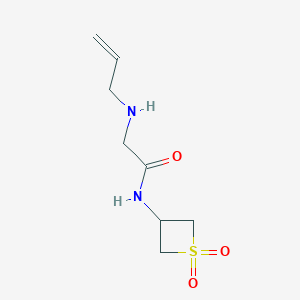

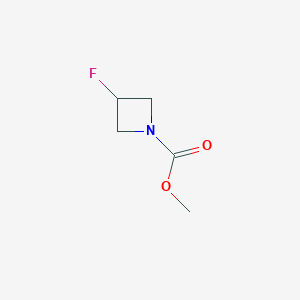
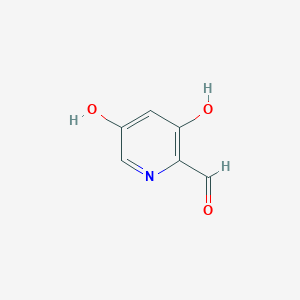

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
